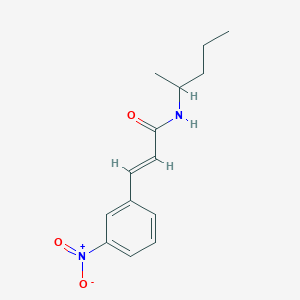
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the mechanism of action of nucleoside transporters and their role in various biological processes.
Wirkmechanismus
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide inhibits nucleoside transporters by binding to a specific site on the transporter protein. This binding prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside concentration. This, in turn, affects various biological processes that rely on nucleoside uptake, such as DNA synthesis and cell proliferation.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by this compound has several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, which rely heavily on nucleoside uptake for their growth. It also affects the immune response by inhibiting the uptake of nucleoside analogs that are used in antiviral and anticancer therapy. This compound has also been found to have neuroprotective effects in various neurological disorders by inhibiting the uptake of adenosine, which is involved in the regulation of neurotransmitter release and neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has several advantages as a research tool. It is a potent and specific inhibitor of nucleoside transporters, making it an ideal tool for studying the mechanism of action of these transporters. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations. It has been found to have off-target effects on other membrane transporters, which may affect the interpretation of experimental results. It is also relatively unstable and can degrade over time, which may affect its potency.
Zukünftige Richtungen
There are several future directions for research involving N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide. One area of research is the development of new drugs that target nucleoside transporters for the treatment of cancer and viral infections. Another area of research is the study of the role of nucleoside transporters in neurological disorders and the development of neuroprotective agents that target these transporters. Additionally, the off-target effects of this compound on other membrane transporters need to be further studied to fully understand its mechanism of action.
Synthesemethoden
The synthesis of N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide involves several steps. The first step is the synthesis of 3-nitrobenzaldehyde, which is then reacted with N-(1-methylbutyl)acetamide to form 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde. The final step involves the reaction of 3-(1-methylbutyl)-3-nitrophenyl)acetaldehyde with acryloyl chloride to form this compound. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(1-methylbutyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research to study the mechanism of action of nucleoside transporters. It has been found to be a potent inhibitor of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). These transporters play a crucial role in the uptake of nucleosides and nucleoside analogs, which are important in various biological processes such as DNA synthesis, cell proliferation, and immune response. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new drugs that target these transporters.
Eigenschaften
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-5-11(2)15-14(17)9-8-12-6-4-7-13(10-12)16(18)19/h4,6-11H,3,5H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXMJUGJDNHYBU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)
![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430327.png)

![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5430349.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)

![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)

![1-[6-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-pyridinyl]ethanol](/img/structure/B5430388.png)